4-(Aminomethyl)oxolan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-1-4-2-8-3-5(4)7/h4-5,7H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHVSUAOIYRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Isomerism of 4 Aminomethyl Oxolan 3 Ol
Absolute Configuration and Relative Stereochemistry of Tetrahydrofuran-3-ol Derivatives
The presence of two stereocenters in 4-(aminomethyl)oxolan-3-ol means that four distinct stereoisomers can exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These are grouped into two pairs of enantiomers.
Absolute Configuration (R/S): The absolute configuration at each chiral center is designated as either R (from the Latin rectus, right) or S (from the Latin sinister, left) according to the Cahn-Ingold-Prelog (CIP) priority rules. This provides an unambiguous description of the spatial arrangement at each stereocenter.
Relative Stereochemistry (cis/trans): The relative orientation of the substituents on the tetrahydrofuran (B95107) ring is described as cis or trans.
Cis isomers: The hydroxyl and aminomethyl groups are on the same face of the ring. This corresponds to the (3R,4R) and (3S,4S) configurations. The racemic mixture of these two is denoted as (3R,4R)-rel. nih.gov
Trans isomers: The hydroxyl and aminomethyl groups are on opposite faces of the ring. This corresponds to the (3R,4S) and (3S,4R) configurations. The racemic mixture of these is denoted as (3R,4S)-rel. chemdad.com
The determination of both absolute and relative stereochemistry is crucial and is often accomplished through techniques such as X-ray crystallography on a solid sample or various one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques in solution.
| Absolute Configuration | Relative Stereochemistry | Relationship |
|---|---|---|
| (3R,4R) | cis | Enantiomer of (3S,4S)Diastereomer of (3R,4S) & (3S,4R) |
| (3S,4S) | cis | Enantiomer of (3R,4R)Diastereomer of (3R,4S) & (3S,4R) |
| (3R,4S) | trans | Enantiomer of (3S,4R)Diastereomer of (3R,4R) & (3S,4S) |
| (3S,4R) | trans | Enantiomer of (3R,4S)Diastereomer of (3R,4R) & (3S,4S) |
Enantiomeric and Diastereomeric Forms: Synthesis and Separation Strategies
The synthesis of specific, optically pure stereoisomers of this compound is a significant challenge that can be addressed through two main approaches: asymmetric synthesis to directly form a desired isomer, or the synthesis of a mixture followed by separation (resolution).
Asymmetric Synthesis: This strategy aims to create a single enantiomer or diastereomer.
Chiral Pool Synthesis: This involves using a readily available, enantiomerically pure starting material from nature. For instance, optically pure isomers of 3-aminotetrahydrofuran (B1273345) have been synthesized from L-aspartic acid or L-malic acid, where the inherent chirality of the starting material directs the stereochemical outcome of the final product. google.com
Catalytic Asymmetric Synthesis: This method uses a chiral catalyst to influence the stereochemical course of a reaction. For example, phase-transfer-catalyzed asymmetric alkylation has been used to create β-branched α-amino acids with high stereoselectivity. organic-chemistry.org
Chiral Resolution: This approach separates a racemic or diastereomeric mixture into its individual, pure stereoisomers.
Diastereomeric Salt Formation: A racemic mixture of an amine can be treated with a chiral acid (a resolving agent), such as tartaric acid, to form two different diastereomeric salts. chemeurope.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. chemeurope.com
Chiral Chromatography: This is a powerful technique where the mixture is passed through a column containing a chiral stationary phase (CSP). The different stereoisomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method is widely used for both analytical and preparative-scale separation of enantiomers. nih.gov
Kinetic Resolution: This method relies on the different reaction rates of enantiomers with a chiral catalyst or reagent, often an enzyme. For example, enzymatic hydrolysis can be used to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high optical purity. google.commdpi.com
| Strategy | Method | Principle | Reference Example |
|---|---|---|---|
| Asymmetric Synthesis | Chiral Pool Synthesis | Uses a naturally occurring chiral molecule as a starting material to transfer chirality to the product. | Synthesis of (S)-3-amino-tetrahydrofuran from L-aspartic acid. google.com |
| Catalytic Asymmetric Synthesis | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over others. | Phase-transfer-catalyzed alkylation using a chiral quaternary ammonium (B1175870) bromide catalyst. organic-chemistry.org | |
| Chiral Resolution | Diastereomeric Salt Formation | A racemic amine reacts with a chiral acid to form separable diastereomeric salts with different solubilities. | Resolution of racemic amines using chiral acids like tartaric acid. chemeurope.com |
| Chiral HPLC | Separation of enantiomers based on their differential interaction with a chiral stationary phase. | Resolution of racemic propranolol (B1214883) derivatives. nih.gov |
Impact of Stereochemistry on Molecular Recognition and Interactions
The precise three-dimensional arrangement of functional groups in a molecule is paramount for its ability to interact with biological systems, which are themselves chiral. The stereochemistry of this compound derivatives dictates how they fit into the binding sites of enzymes and receptors, profoundly affecting their biological activity.
The confined geometry of the tetrahydrofuran ring provides a rigid scaffold that holds the hydroxyl and aminomethyl groups in specific spatial orientations. nih.gov This fixed arrangement is critical for forming hydrogen bonds and other non-covalent interactions with a biological target. A change in stereochemistry at either C3 or C4 can alter the distances and angles between these key functional groups, potentially disrupting or preventing effective binding.
Numerous studies on related structures have demonstrated the critical nature of stereochemistry:
VMAT2 Inhibitors: In the development of tetrabenazine (B1681281) (TBZ) analogues, which target the vesicular monoamine transporter 2 (VMAT2), a stark difference in binding affinity was observed between stereoisomers. The (+)-α-HTBZ enantiomer showed a highly potent binding affinity (Ki = 3.96 nM), whereas the (−)-α-HTBZ enantiomer was over 6,000 times less active (Ki = 23.7 μM). mdpi.com This highlights the exquisite stereospecificity of the receptor's binding pocket.
HIV Protease Inhibitors: Tetrahydrofuran derivatives are key components in several potent HIV protease inhibitors. In one series of compounds incorporating a C₄-substituted bis-tetrahydrofuran (bis-THF) ligand, the (R)-methoxy substituted inhibitor was significantly more potent than its (S)-stereoisomer, with binding affinities (Ki) of 2.9 pM and 35 pM, respectively. nih.gov This demonstrates that even a subtle change in the orientation of a small methoxy (B1213986) group can lead to a greater than 10-fold difference in binding.
These examples underscore that the biological function of a chiral molecule is inextricably linked to its absolute and relative stereochemistry. The ability to synthesize and study stereochemically pure isomers is therefore essential for understanding molecular recognition and for the design of targeted therapeutic agents.
| Compound Class | Stereoisomer | Biological Target | Binding Affinity (Ki) | Potency Difference |
|---|---|---|---|---|
| Tetrabenazine Metabolite | (+)-α-HTBZ | VMAT2 | 3.96 nM | >6000-fold |
| (−)-α-HTBZ | 23,700 nM (23.7 µM) | |||
| C₄-Methoxy bis-THF HIV Protease Inhibitor | (R)-methoxy isomer | HIV-1 Protease | 2.9 pM | ~12-fold |
| (S)-methoxy isomer | 35 pM |
Synthetic Methodologies for 4 Aminomethyl Oxolan 3 Ol and Analogues
Retrosynthetic Analysis of the 4-(Aminomethyl)oxolan-3-ol Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of the this compound scaffold. The primary disconnections can be conceptualized by identifying the key bonds that form the core structure. A logical approach involves disconnecting the C-O bonds within the tetrahydrofuran (B95107) (oxolane) ring and the C-C bond connecting the aminomethyl side chain.
One common retrosynthetic pathway involves a disconnection of the ether linkages, suggesting a linear precursor like a substituted 1,4-butanediol. This diol intermediate, containing the necessary amine and hydroxyl functionalities (or their protected precursors), can be cyclized to form the target tetrahydrofuran ring.
A second approach focuses on disconnecting the C4-C5 bond, which could lead back to a furan (B31954) derivative. This strategy relies on the subsequent reduction of the furan ring to the saturated oxolane system. Another key disconnection is at the C3-C(aminomethyl) bond, which suggests a Michael addition type reaction where a nucleophile adds to an appropriately substituted butene derivative. These conceptual pathways form the basis for the various de novo synthesis routes.
De Novo Synthesis Routes from Simple Precursors
The construction of the this compound scaffold from basic starting materials can be achieved through several distinct synthetic sequences.
Strategies Utilizing Acrylonitrile (B1666552) and Halohydrins
One effective method for synthesizing the related compound 3-aminomethyl tetrahydrofuran involves acrylonitrile as a key starting material. This synthesis proceeds through the addition of a 2-haloethanol to acrylonitrile, forming a 2-haloethyl-2-cyanoethyl ether. This intermediate then undergoes a condensation cyclization reaction to yield 3-cyanotetrahydrofuran. The final step is the catalytic hydrogenation of the nitrile group to afford the aminomethyl functionality. google.com This strategy is advantageous due to the commercial availability and reactivity of the starting materials.
| Step | Reactants | Product |
| 1 | Acrylonitrile, 2-Haloethanol | 2-Haloethyl-2-cyanoethyl ether |
| 2 | 2-Haloethyl-2-cyanoethyl ether | 3-Cyanotetrahydrofuran |
| 3 | 3-Cyanotetrahydrofuran | 3-Aminomethyl tetrahydrofuran |
Approaches from Furan and its Derivatives
Furan serves as a versatile and economical precursor for the synthesis of 3-aminomethyl tetrahydrofuran. A patented method outlines a five-step process beginning with the oxidative ring-opening of furan to produce 1,4-butenedial. patsnap.com This dialdehyde (B1249045) then undergoes a Michael addition with nitromethane. The subsequent reduction of the aldehyde groups with sodium borohydride (B1222165) yields a diol, which is then cyclized via dehydration. The final step involves the catalytic hydrogenation of the nitro group to the desired amine, completing the synthesis. patsnap.comgoogle.com
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Furan | Oxidizing Agent | 1,4-Butenedial |
| 2 | 1,4-Butenedial | Nitromethane | 2-Nitromethyl-1,4-butenedial |
| 3 | 2-Nitromethyl-1,4-butenedial | Sodium Borohydride | 2-Nitromethyl-1,4-butanediol |
| 4 | 2-Nitromethyl-1,4-butanediol | Strong Acid Catalyst | 3-(Nitromethyl)tetrahydrofuran |
| 5 | 3-(Nitromethyl)tetrahydrofuran | H₂, Catalyst (e.g., Pd/C) | 3-Aminomethyl tetrahydrofuran |
Another approach starting from a furan derivative involves using furan-3-carboxamide. This intermediate can be reduced with lithium aluminum hydride (LiAlH₄) to furan-3-methylamine, which is then subjected to catalytic hydrogenation (e.g., with Pd/C) to saturate the furan ring and yield 3-aminomethyl tetrahydrofuran. patsnap.com
Cyclization and Ring-Forming Reactions
The formation of the tetrahydrofuran ring is a critical step in many synthetic routes. Oxidative cyclization reactions are a powerful tool for constructing this moiety. nih.gov For instance, alcohol nucleophiles can effectively trap radical cation intermediates generated from enol ethers, leading to the formation of the tetrahydrofuran ring. nih.gov The stereochemical outcome of such cyclizations can be influenced by stereoelectronic factors. nih.gov
Another strategy involves the intramolecular hydroalkoxylation of unactivated olefins, catalyzed by transition metals like platinum, to form the cyclic ether. organic-chemistry.org Radical cyclizations have also been employed, such as those involving bis(β-alkoxyacrylates), to synthesize (tetrahydrofuranyl)tetrahydrofuran structures. rsc.org A general synthesis route starting from maleic acid diester involves Michael addition, reduction by a metal borohydride, dehydration cyclization, and finally, catalytic hydrogenation to yield 3-aminomethyl tetrahydrofuran. google.com
Stereoselective Synthesis of Enantiopure this compound
Achieving enantiopurity in the synthesis of this compound is crucial for many applications. This requires precise control over the stereochemistry at the C3 and C4 positions.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is highly effective for establishing the desired stereocenters in the this compound scaffold.
One of the most widely used classes of chiral auxiliaries is the oxazolidinones, which can be prepared from readily available amino alcohols. wikipedia.org In a typical sequence, the chiral oxazolidinone is acylated. The resulting imide is then enolized, and the enolate reacts with an aldehyde in a highly diastereoselective aldol (B89426) reaction to create two new contiguous stereocenters. wikipedia.orgnih.govscispace.com The chiral auxiliary provides a sterically defined environment that directs the approach of the aldehyde to one face of the enolate, thereby controlling the stereochemistry of the newly formed hydroxyl and methyl groups. nih.govscispace.com After the reaction, the auxiliary can be cleaved and recovered for reuse. nih.gov
The efficiency of this approach is demonstrated by the aldol reaction of an N-propionyl oxazolidinone derivative with various aldehydes, which can yield aldol products with almost complete diastereofacial selectivity (>99% d.e.). nih.govscispace.com
Table of Aldol Reaction Results with a Chiral Auxiliary nih.gov
| Aldehyde (RCHO) | Yield (%) | Diastereomeric Excess (% d.e.) |
| PhCHO | 85 | >99 |
| (CH₃)₂CHCHO | 78 | >99 |
| CH₃CH₂CHO | 81 | >99 |
| CH₃(CH₂)₄CHO | 80 | >99 |
This chiral auxiliary-mediated aldol reaction represents a powerful method for establishing the stereocenters required for the enantiopure synthesis of this compound and its analogues.
Asymmetric Catalysis in Oxolane Ring Formation
The enantioselective synthesis of the oxolane ring in this compound and its analogs is a critical step in obtaining chirally pure compounds. Asymmetric catalysis offers a powerful strategy to achieve this, establishing the desired stereochemistry early in the synthetic sequence. Various catalytic systems have been developed for the asymmetric formation of tetrahydrofuran rings, which can be broadly applied to the synthesis of these target molecules.
One prominent approach involves the use of chiral transition-metal catalysts. For instance, palladium-catalyzed asymmetric allylic alkylation can be employed to construct the oxolane ring. In this method, a suitably functionalized acyclic precursor containing an allylic leaving group and a nucleophilic oxygen atom can undergo intramolecular cyclization. The stereochemistry of the newly formed chiral centers is controlled by the chiral ligand coordinated to the palladium catalyst. The choice of ligand, such as those from the Trost ligand or BINAP families, is crucial in dictating the enantioselectivity of the cyclization.
Organocatalysis provides another versatile platform for the asymmetric synthesis of oxolanes. Chiral Brønsted acids or bases can catalyze the intramolecular cyclization of precursors containing, for example, a hydroxyl group and an enone moiety. The catalyst activates the substrate and facilitates the ring closure through a stereochemically well-defined transition state, leading to the formation of the oxolane ring with high enantiomeric excess. Proline and its derivatives are common organocatalysts for such transformations, often proceeding through an enamine or iminium ion intermediate.
Furthermore, asymmetric dihydroxylation and epoxidation reactions, followed by intramolecular cyclization, are effective strategies. For example, a homoallylic alcohol precursor can be subjected to Sharpless asymmetric dihydroxylation to introduce two chiral hydroxyl groups with high stereocontrol. Subsequent acid-catalyzed cyclization can then furnish the desired substituted oxolane. Similarly, asymmetric epoxidation of an unsaturated alcohol can be followed by an intramolecular ring-opening of the epoxide by the tethered hydroxyl group to yield the chiral oxolane core.
A summary of representative asymmetric catalytic methods for oxolane ring formation is presented in the table below.
| Catalytic System | Precursor Type | Key Transformation | Typical Catalyst/Ligand |
| Transition-Metal Catalysis | Acyclic allylic alcohol derivative | Intramolecular Allylic Alkylation | Pd(0) with chiral phosphine (B1218219) ligands (e.g., Trost ligand) |
| Organocatalysis | Hydroxy-functionalized enone | Intramolecular Michael Addition | Chiral secondary amines (e.g., proline) or Brønsted acids |
| Asymmetric Dihydroxylation | Homoallylic alcohol | Dihydroxylation and Cyclization | OsO₄ with chiral ligands (e.g., AD-mix) |
| Asymmetric Epoxidation | Unsaturated alcohol | Epoxidation and Cyclization | Ti(OiPr)₄ with chiral tartrates (Sharpless epoxidation) |
Resolution Techniques for Racemic Mixtures
When asymmetric synthesis is not employed, this compound is often produced as a racemic mixture. The separation of these enantiomers, a process known as resolution, is essential for investigating the biological activity of each stereoisomer. Several techniques can be applied to resolve the racemic mixture of this amino alcohol.
A classical and widely used method is diastereomeric salt formation . libretexts.orgwikipedia.orglibretexts.org This technique involves reacting the racemic amine functionality of this compound with a single enantiomer of a chiral acid, often referred to as a resolving agent. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the amino alcohol can be recovered by treatment with a base to neutralize the chiral acid. libretexts.org The choice of the chiral resolving agent is critical for successful separation and is often determined empirically.
| Chiral Resolving Agent (Acid) | Rationale for Selection | Separation Method |
| (+)-Tartaric Acid | Readily available, forms crystalline salts with many amines. | Fractional Crystallization |
| (-)-Mandelic Acid | Aromatic nature can lead to different crystal packing. | Fractional Crystallization |
| (+)-Camphorsulfonic Acid | Bulky structure can enhance differences in solubility. | Fractional Crystallization |
| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNDHP) | Forms stable, often crystalline, salts with amines. | Fractional Crystallization |
Enzymatic resolution offers a highly selective alternative for separating the enantiomers of this compound. nih.govmdpi.com This method utilizes enzymes, such as lipases or proteases, which can selectively acylate one of the enantiomers in the presence of an acyl donor. mdpi.com For example, a lipase (B570770) could selectively acylate the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated and unacylated compounds can then be separated by standard chromatographic techniques. The choice of enzyme, solvent, and acyl donor are key parameters that need to be optimized for high efficiency and enantioselectivity. mdpi.com
Another approach is chiral chromatography , where the racemic mixture is passed through a stationary phase that is itself chiral. nih.gov The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. This method can be used for both analytical and preparative-scale separations. nih.gov
Functional Group Interconversions for Scaffold Derivatization
The this compound scaffold possesses two key functional groups, the primary amine and the secondary hydroxyl group, which can be readily modified to generate a diverse range of analogs. These derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery.
Amine Group Transformations
The primary amine of this compound is a versatile handle for a variety of chemical transformations.
Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is generally high-yielding and allows for the introduction of a wide array of substituents.
Alkylation: The amine can undergo mono- or di-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination, in particular, is a powerful method for introducing diverse alkyl groups under mild conditions.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is often used to introduce aryl or alkylsulfonyl groups.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups can act as hydrogen bond donors and acceptors, which can be important for biological activity.
| Transformation | Reagent | Functional Group Formed |
| Acylation | Acyl chloride (R-COCl) | Amide (R-CONH-) |
| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (R-SO₂NH-) |
| Urea Formation | Isocyanate (R-NCO) | Urea (R-NHCONH-) |
Hydroxyl Group Derivatizations
The secondary hydroxyl group on the oxolane ring provides another site for modification, further expanding the chemical space of accessible analogs.
Esterification: The hydroxyl group can be esterified with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions such as DCC or EDC) to form esters. This modification can alter the lipophilicity and metabolic stability of the parent compound.
Etherification: Formation of ethers can be achieved by reacting the alcohol with alkyl halides in the presence of a strong base (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups.
Carbonate and Carbamate (B1207046) Formation: Reaction with chloroformates or isocyanates can convert the hydroxyl group into carbonates and carbamates, respectively. These functional groups can influence the compound's solubility and ability to interact with biological targets.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. This transformation introduces a carbonyl group, which can serve as a handle for further derivatization.
| Transformation | Reagent | Functional Group Formed |
| Esterification | Acyl chloride (R-COCl) | Ester (R-COO-) |
| Etherification | Alkyl halide (R-X) + Base | Ether (R-O-) |
| Carbamate Formation | Isocyanate (R-NCO) | Carbamate (R-NHCOO-) |
| Oxidation | Oxidizing Agent (e.g., PCC) | Ketone |
Chemical Reactivity and Transformational Chemistry
Reactions Involving the Aminomethyl Group
The aminomethyl group is a primary site for nucleophilic attack and derivatization. Its reactivity is characteristic of a primary aliphatic amine, influenced by the adjacent tetrahydrofuran (B95107) ring.
The primary amine function of 4-(Aminomethyl)oxolan-3-ol is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in reactions with a wide range of electrophiles. For instance, it can react with alkyl halides in nucleophilic substitution reactions to form secondary or tertiary amines. The reactivity can be modulated by the solvent and base used in the reaction. This fundamental reactivity is the basis for the amidation and quaternization reactions discussed below.
The primary amine readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This reaction is one of the most common transformations of this functional group and is widely used to incorporate the oxolane moiety into larger molecules, such as precursors for active pharmaceutical ingredients.
Table 1: Examples of Amidation Reactions
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride | N-((4-hydroxyoxolan-3-yl)methyl)acetamide |
| This compound | Benzoyl Chloride | N-((4-hydroxyoxolan-3-yl)methyl)benzamide |
Furthermore, in reactions with aldehydes or ketones, the amine can form imines (or Schiff bases). This condensation reaction is typically reversible and acid-catalyzed. The resulting imine can be a stable product or an intermediate that can be subsequently reduced to form a secondary amine, a process known as reductive amination.
The nitrogen atom of the aminomethyl group can be successively alkylated to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the reaction with an excess of an alkylating agent, such as methyl iodide. The resulting quaternary ammonium salts can exhibit properties of ionic liquids, which are salts with low melting points.
The basic nature of the amine allows it to readily form salts upon reaction with both inorganic and organic acids. This is a fundamental property used in purification and in the preparation of pharmaceutically acceptable salts. The formation of these salts can significantly alter the physical properties of the compound, such as its solubility and melting point. For example, chiral organic acids like tartaric acid can be used to form diastereomeric salts, which can be a key step in the chiral resolution of racemic mixtures of this compound.
Table 2: Salt Formation Examples
| Acid | Salt Product |
| Hydrochloric Acid | (4-(Hydroxymethyl)oxolan-3-yl)methanaminium chloride |
| Tartaric Acid | (4-(Hydroxymethyl)oxolan-3-yl)methanaminium tartrate |
Reactions at the Hydroxyl Group
The secondary hydroxyl group on the oxolane ring provides another site for chemical modification, exhibiting typical alcohol reactivity.
The hydroxyl group can be acylated to form esters through reaction with carboxylic acids (under Fischer esterification conditions) or more reactive derivatives like acid chlorides and anhydrides. To achieve selective esterification in the presence of the amine, the amine group is often first protected, for example, as a carbamate (B1207046) (e.g., Boc-protected).
Etherification, the formation of an ether linkage, can be accomplished under Williamson ether synthesis conditions. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Table 3: Derivatization of the Hydroxyl Group
| Reaction Type | Reagent | Product Class |
| Esterification | Acetyl Chloride | Acetate Ester |
| Etherification | Sodium Hydride, Methyl Iodide | Methyl Ether |
Oxidation and Reduction Pathways
The secondary alcohol can be oxidized to the corresponding ketone, (4-(aminomethyl)oxolan-3-one), using a variety of standard oxidizing agents. Common reagents for this transformation include chromium-based reagents (like PCC or PDC) or milder, more modern methods like Swern or Dess-Martin periodinane oxidation. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the amine group, which may require a protection strategy.
While the secondary alcohol is already in a reduced state, the term "reduction" in this context could refer to the hydrogenolysis of the C-O bond, a reaction that would break open the ring and is generally not a facile pathway under standard reduction conditions. More relevant is the reduction of the ketone formed from oxidation, which would regenerate the alcohol. The stereochemical outcome of such a reduction can often be controlled using specific reducing agents, allowing for the selective formation of diastereomers.
Reactivity of the Tetrahydrofuran Ring System
The oxolane ring in this compound is a cyclic ether. Generally, tetrahydrofuran and its simple derivatives are relatively stable and unreactive, particularly when compared to more strained cyclic ethers like epoxides. However, the presence of adjacent hydroxyl and aminomethyl groups can influence the ring's susceptibility to certain transformations.
The cleavage of the C-O-C bond in the tetrahydrofuran ring typically requires harsh conditions, such as treatment with strong acids (e.g., HBr, HI) or potent Lewis acids. In such reactions, the ether oxygen is protonated or coordinated to the Lewis acid, making the adjacent carbon atoms susceptible to nucleophilic attack.
For a substituted tetrahydrofuran like this compound, the regioselectivity of ring-opening would be influenced by both steric and electronic factors. Nucleophilic attack would likely occur at the less hindered carbon atom adjacent to the ether oxygen. Theoretical studies on similar systems suggest that the reaction proceeds through the formation of a transient, stabilized carbocation or an S(_N)2-like transition state.
Table 1: Potential Products of Acid-Catalyzed Ring-Opening of this compound with a Nucleophile (Nu⁻) This table is illustrative of potential outcomes based on general chemical principles, as specific studies on this compound are not available.
| Attacking Nucleophile (Nu⁻) | Potential Product Structure | Reaction Pathway |
|---|---|---|
| Br⁻ (from HBr) | 1-Bromo-4-(aminomethyl)butane-2,4-diol | S(_N)2 attack at C2 or C5 |
| I⁻ (from HI) | 4-(Aminomethyl)-1-iodobutane-2,4-diol | S(_N)2 attack at C2 or C5 |
Direct functionalization of the saturated carbon atoms of the oxolane ring (C2 and C5) is challenging due to their unactivated C-H bonds. Such transformations typically require radical-based reactions or advanced organometallic catalysis, which can achieve C-H activation. For instance, photoredox catalysis in combination with a nickel catalyst has been used for the α-oxy C(sp³)–H arylation of general cyclic ethers. While not specifically documented for this compound, these methods represent a potential route for introducing substituents directly onto the ring.
The primary amine and hydroxyl groups are far more reactive and would typically react first, necessitating the use of protecting groups if ring functionalization is the desired outcome.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity (which part of the molecule reacts) and stereoselectivity (the 3D orientation of the resulting bonds) are critical in the chemistry of a multifunctional molecule like this compound. The cis-relationship between the aminomethyl and hydroxyl groups, as implied by the common synthetic routes, would sterically and electronically direct incoming reagents.
Regioselectivity: In reactions involving the functional groups, high regioselectivity is expected.
Acylation/Alkylation: The primary amine is generally more nucleophilic than the secondary alcohol and would react preferentially with electrophiles like acyl chlorides or alkyl halides under neutral or basic conditions. To target the hydroxyl group, protection of the amine (e.g., as a Boc-carbamate) would be necessary.
Oxidation: The secondary alcohol at the C3 position can be selectively oxidized to a ketone (4-(aminomethyl)oxolan-3-one) using mild oxidizing agents. The primary amine would remain untouched under these conditions.
Stereoselectivity: The existing stereocenters at C3 and C4 profoundly influence the stereochemical outcome of subsequent reactions.
Reactions at C3: If the hydroxyl group at C3 is oxidized to a ketone, subsequent reduction with a hydride reagent (e.g., NaBH(_4)) would lead to the formation of two diastereomeric alcohols. The stereochemical preference would be dictated by the steric hindrance imposed by the adjacent aminomethyl group at C4. Reagents would preferentially attack from the face opposite to this bulky substituent (a concept known as Felkin-Anh or Cram selectivity).
Table 2: Predicted Selectivity in Transformations of this compound Predictions are based on established principles of organic chemistry.
| Reaction Type | Reagent Example | Predicted Regioselectivity | Predicted Stereochemical Outcome |
|---|---|---|---|
| Acylation | Acetyl Chloride (1 eq.) | Preferential reaction at the amine | Formation of N-acetyl derivative |
| Oxidation | Pyridinium (B92312) chlorochromate (PCC) | Selective oxidation of the alcohol | Formation of a ketone at C3 |
| Reduction of Ketone | Sodium Borohydride (B1222165) (on the C3-ketone) | N/A | Diastereomeric mixture of alcohols, with preference for attack from the less hindered face |
Spectroscopic and Advanced Structural Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure, offering insights into the chemical environment of individual atoms. Both one-dimensional and two-dimensional NMR techniques are pivotal in assembling the structural puzzle of 4-(Aminomethyl)oxolan-3-ol.
¹H NMR and ¹³C NMR Spectral Analysis
Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the oxolane ring are influenced by the oxygen heteroatom and the hydroxyl and aminomethyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-4-(Aminomethyl)oxolan-3-ol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 3.5 - 4.0 | 65 - 75 |
| C3-H | 4.0 - 4.5 | 70 - 80 |
| C4-H | 2.0 - 2.5 | 40 - 50 |
| C5-H | 3.5 - 4.0 | 65 - 75 |
| CH₂-NH₂ | 2.8 - 3.2 | 40 - 50 |
| OH | Variable | - |
| NH₂ | Variable | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments provide further clarity by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the oxolane ring, helping to establish the connectivity of the carbon skeleton.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, with a molecular formula of C₅H₁₁NO₂, the expected monoisotopic mass is approximately 117.0790 Da. nih.gov HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific structural motifs. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or ammonia (B1221849) (NH₃) from the amino group. Cleavage of the bonds within the oxolane ring would also produce characteristic fragment ions.
Table 2: Potential Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| [M+H]⁺ (118.0863) | 100.0757 | H₂O | Ion resulting from loss of water |
| [M+H]⁺ (118.0863) | 101.0835 | NH₃ | Ion resulting from loss of ammonia |
| [M+H]⁺ (118.0863) | 88.0651 | CH₂NH₂ | Ion corresponding to the oxolane ring with a hydroxyl group |
| [M+H]⁺ (118.0863) | 30.0338 | C₄H₇O₂ | Aminomethyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), and ether (C-O-C) functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and influenced by hydrogen bonding.
N-H Stretch: The primary amine group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretch: Absorptions due to the C-H stretching of the aliphatic methylene (B1212753) and methine groups will appear in the region of 2850-3000 cm⁻¹.
C-O Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ is indicative of the C-O stretching vibrations of the ether linkage within the oxolane ring and the C-O bond of the alcohol.
N-H Bend: The scissoring vibration of the primary amine group typically appears in the region of 1590-1650 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Hydroxyl (O-H) | Stretch, H-bonded | 3200 - 3600 (broad, strong) |
| Amine (N-H) | Stretch | 3300 - 3500 (two bands, medium) |
| Alkane (C-H) | Stretch | 2850 - 3000 (strong) |
| Amine (N-H) | Bend (scissoring) | 1590 - 1650 (variable) |
| Ether/Alcohol (C-O) | Stretch | 1000 - 1300 (strong) |
Through the combined application of these powerful spectroscopic methods, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of bond lengths, bond angles, and stereochemistry, offering an unambiguous depiction of the molecule's solid-state conformation.
For a chiral molecule like this compound, single-crystal X-ray diffraction would be the ideal method to:
Confirm the relative stereochemistry of the hydroxyl and aminomethyl groups on the oxolane ring.
Determine the absolute configuration if a suitable chiral reference is present or if anomalous dispersion methods are used.
Characterize the crystal packing and identify intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.
As of the current literature review, specific X-ray crystallographic data for this compound has not been reported. However, this technique remains the gold standard for unequivocal structural determination in the solid state. For structurally related oxolane derivatives, X-ray crystallography has been instrumental in confirming their stereochemistry.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. Given the polar and chiral nature of this compound, several specialized chromatographic methods are particularly relevant for its analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation of components in a mixture with high resolution and sensitivity. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a common starting point for purity analysis.
Typical RP-HPLC setup for a polar analyte:
| Parameter | Description |
| Stationary Phase | A nonpolar column, such as C18 or C8. |
| Mobile Phase | A polar solvent system, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. |
| Detection | UV detection may be challenging due to the lack of a strong chromophore in the molecule. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) would be suitable. Coupling HPLC with mass spectrometry (LC-MS) provides both separation and mass information, aiding in identification. |
While no specific HPLC methods for this compound are detailed in the literature, methods for similar polar compounds often require careful optimization of the mobile phase composition and pH to achieve adequate retention and separation from impurities. basicmedicalkey.com
Since this compound possesses stereogenic centers, it can exist as different enantiomers. The biological activity of these enantiomers can vary significantly, making the assessment of enantiomeric purity a critical aspect of its analysis. americanpharmaceuticalreview.com Chiral chromatography is the most widely used technique for separating enantiomers. nih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. americanpharmaceuticalreview.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds. nih.gov
Hypothetical Chiral HPLC Method Development:
| Parameter | Potential Conditions |
| Chiral Stationary Phase | Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series). |
| Mobile Phase | Can be operated in normal-phase (e.g., heptane/ethanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase modes, depending on the specific CSP and the analyte's solubility. |
| Detection | As with standard HPLC, detection can be achieved with UV (if derivatized), ELSD, CAD, or MS. |
The development of a successful chiral separation method would involve screening various CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly well-suited for the retention and separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. bepls.comnih.gov Given the polar nature of this compound, HILIC presents a powerful analytical option. chromatographyonline.comchromatographyonline.com
In HILIC, a polar stationary phase (such as bare silica (B1680970) or silica bonded with polar functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. merckmillipore.com The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. chromatographyonline.com
Advantages of HILIC for this compound Analysis:
| Feature | Benefit |
| Enhanced Retention | Provides better retention for polar analytes compared to RP-HPLC. |
| Orthogonal Selectivity | Offers a different separation mechanism, which can be useful for resolving impurities that co-elute in RP-HPLC. |
| MS Compatibility | The high organic content of the mobile phase is beneficial for electrospray ionization (ESI) in mass spectrometry, often leading to enhanced sensitivity. |
A HILIC-MS method would be highly effective for both the quantification of this compound and the identification of any polar impurities.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in a gaseous phase or implicit solvent.
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity vjol.info.vn.
For the parent structure, tetrahydrofuran (B95107) (THF), DFT calculations at the B3LYP/6-311++G(2d,2p) level have determined the HOMO-LUMO energy gap to be approximately 6.558 eV, indicating high chemical stability vjol.info.vn. For 4-(Aminomethyl)oxolan-3-ol, the presence of the hydroxyl (-OH) and aminomethyl (-CH2NH2) functional groups would be expected to alter the HOMO and LUMO energy levels compared to unsubstituted THF. The lone pairs on the oxygen and nitrogen atoms would likely raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity.
Table 1: Illustrative Frontier Orbital Energies for Tetrahydrofuran (THF) This table presents calculated values for the parent compound, THF, to illustrate the type of data obtained from electronic structure analysis. Similar calculations would be required for this compound.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.123 | Highest Occupied Molecular Orbital |
| LUMO | -0.565 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 6.558 | Indicates chemical stability vjol.info.vn |
The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "twist" (C2 symmetry) and "envelope" (Cs symmetry) forms researchgate.net. The energy barrier between these conformers is low, allowing for rapid interconversion. For substituted oxolanes like this compound, the position and orientation (axial vs. equatorial) of the aminomethyl and hydroxyl groups significantly influence the relative stability of these ring conformers.
A conformer analysis would involve systematically rotating the flexible bonds (C-C side chain, C-O, and C-N bonds) and calculating the potential energy of each resulting structure. This process maps out the potential energy surface, identifying low-energy, stable conformers and the energy barriers that separate them. The presence of intramolecular hydrogen bonding between the hydroxyl and amino groups could further stabilize certain conformations, playing a key role in defining the molecule's preferred three-dimensional shape.
Table 2: Hypothetical Relative Energies of this compound Conformers This table is a hypothetical representation to illustrate the results of a conformer analysis. Actual values would require specific quantum chemical calculations.
| Conformer | Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|---|
| 1 | Twist (C2) | Equatorial -OH, Equatorial -CH2NH2 | 0.00 | Global Minimum |
| 2 | Envelope (Cs) | Equatorial -OH, Equatorial -CH2NH2 | 0.85 | - |
| 3 | Twist (C2) | Axial -OH, Equatorial -CH2NH2 | 2.10 | Potential for H-bonding |
| 4 | Twist (C2) | Equatorial -OH, Axial -CH2NH2 | 2.50 | Steric hindrance |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack vjol.info.vn. The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential vjol.info.vn.
For this compound, an MEP analysis would highlight several key features:
Negative Regions (Red): Concentrated around the oxygen atoms of the ether and hydroxyl groups, and the nitrogen atom of the amino group, due to the high electronegativity and lone pairs of these atoms. These are the primary sites for hydrogen bond acceptance.
Positive Regions (Blue): Located around the hydrogen atoms of the hydroxyl and amino groups. These are the primary sites for hydrogen bond donation and interaction with electron-rich species.
The MEP map visually confirms the molecule's polar nature and its capacity for strong intermolecular interactions, such as hydrogen bonding, which are crucial to its behavior in biological or chemical systems researchgate.net.
Molecular Dynamics Simulations
While quantum calculations are excellent for analyzing static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational dynamics and intermolecular interactions.
MD simulations rely on a set of empirical energy functions and parameters known as a force field to describe the potential energy of a system wikipedia.org. The accuracy of an MD simulation is critically dependent on the quality of the force field used. While general-purpose force fields like AMBER, CHARMM, and OPLS exist, they may not have accurate or complete parameters for novel or highly functionalized molecules like this compound nih.govnih.gov.
Therefore, a crucial first step is the parameterization and validation of a force field for this specific molecule. This process involves:
Parameter Derivation: Using high-level quantum mechanical calculations to determine equilibrium bond lengths, angles, dihedral angles, and atomic partial charges for the molecule.
Parameter Optimization: Adjusting these parameters, particularly for dihedral terms and non-bonded interactions, to reproduce experimental data (if available) or high-level quantum energy profiles.
Validation: Testing the new force field by running simulations and comparing the results against known physical properties, such as density or heat of vaporization, or against quantum mechanical conformational energy landscapes to ensure it accurately represents the molecule's behavior researchgate.net.
Table 3: Key Parameters Requiring Validation for a this compound Force Field
| Parameter Type | Description | Importance |
|---|---|---|
| Bond Stretching | Force constants and equilibrium lengths for C-O, C-N, C-C, C-H, O-H, N-H bonds. | Defines covalent geometry. |
| Angle Bending | Force constants and equilibrium angles for all bonded triplets (e.g., C-O-C, H-C-H). | Maintains correct molecular shape. |
| Dihedral Torsions | Energy barriers for rotation around bonds (e.g., within the oxolane ring, C-C side chain). | Crucial for correct conformational sampling and energy landscapes. |
| Partial Atomic Charges | Charges assigned to each atom to model electrostatic interactions. | Governs intermolecular interactions, especially hydrogen bonding. |
| van der Waals | Lennard-Jones parameters (size and energy well depth) for non-bonded interactions. | Models short-range repulsion and long-range attraction. |
With a validated force field, MD simulations can be performed to explore the conformational behavior of this compound in various environments, such as in a vacuum, in aqueous solution, or in a non-polar solvent. These simulations provide insights into how the environment affects the molecule's structure and dynamics.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry, particularly methods rooted in quantum mechanics, serves as a vital tool for mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction pathways, transition states, and the energetics involved in the chemical transformations of this compound. Density Functional Theory (DFT) is a prominent method employed for such studies, balancing computational cost with accuracy.
Research in this area would typically focus on several key aspects of the molecule's reactivity. For instance, the synthesis of substituted tetrahydrofuranols often involves ring-opening or ring-closing reactions. Computational models can elucidate the step-by-step mechanism of these transformations. For example, in a hypothetical synthesis involving the formation of the oxolane ring, DFT calculations could be used to model the transition state of the cyclization step. By calculating the activation energy, researchers can predict the feasibility of a proposed synthetic route.
Furthermore, the presence of both an amino and a hydroxyl group suggests a variety of potential reactions, such as intramolecular hydrogen bonding, dehydration, or reactions involving either functional group. Computational studies can predict the likelihood of these pathways by comparing the energy barriers of each. For example, a study might investigate the mechanism of a dehydration reaction, identifying the transition state and the final products, and providing insights into the reaction kinetics and thermodynamics.
Table 1: Hypothetical DFT Calculation Results for a Proposed Reaction Pathway of this compound
| Step | Description | Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| 1 | Initial Ring Formation | B3LYP | 6-31G(d,p) | 15.2 |
| 2 | Proton Transfer | M06-2X | def2-TZVP | 8.5 |
| 3 | Side-chain Functionalization | B3LYP | 6-311+G(d,p) | 22.1 |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information that would be generated from computational studies.
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Theoretical calculations are invaluable for predicting the spectroscopic signatures of molecules, which is crucial for their characterization. Methods like DFT and ab initio calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
For ¹H and ¹³C NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach. These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the structure of this compound and aid in the assignment of specific resonances to individual atoms within the molecule. The calculations would take into account the different stereoisomers of the compound, as the local electronic environment, and thus the chemical shift, is highly dependent on the 3D arrangement of the atoms.
Table 2: Predicted Spectroscopic Data for this compound
Predicted ¹H NMR Chemical Shifts (ppm) Calculated using GIAO-B3LYP/6-31G(d,p) in a simulated solvent.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H on C3-OH | 4.5 - 5.5 |
| H on C3 | 3.8 - 4.2 |
| H on C4 | 2.0 - 2.5 |
| CH₂-NH₂ | 2.8 - 3.2 |
| NH₂ | 1.5 - 2.5 |
Predicted ¹³C NMR Chemical Shifts (ppm) Calculated using GIAO-B3LYP/6-31G(d,p) in a simulated solvent.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C3 (with OH) | 70 - 75 |
| C4 | 45 - 50 |
| CH₂-NH₂ | 40 - 45 |
Predicted IR Absorption Frequencies (cm⁻¹) Calculated using B3LYP/6-31G(d,p).
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3300 - 3500 |
| N-H Stretch (Amine) | 3300 - 3400 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| N-H Bend (Amine) | 1590 - 1650 |
| C-O Stretch (Ether and Alcohol) | 1050 - 1150 |
Note: The data in these tables are hypothetical and based on typical ranges for the functional groups present. Actual computational results would provide more precise values.
Applications As a Synthetic Scaffold and Building Block
Role in the Construction of Complex Organic Molecules
The inherent structural rigidity and defined stereochemistry of the 4-(aminomethyl)oxolan-3-ol scaffold are particularly advantageous in the design of molecules intended to interact with specific biological targets. The trans-arrangement of the aminomethyl and hydroxyl groups provides a well-defined spatial orientation for appended functionalities, which is crucial for achieving precise three-dimensional interactions with enzymes or receptors.
A significant application of this scaffold is in the development of immunomodulatory agents. For instance, a derivative of this compound constitutes the core of a potent and selective small-molecule agonist for the human Toll-like receptor 8 (TLR8), a key target in immunology. In the synthesis of this complex agonist, the amino group of the oxolane ring acts as a versatile anchor point for further functionalization, allowing for the attachment of larger, more complex molecular architectures. This demonstrates the scaffold's utility not just as a structural framework but also as a key intermediate for building elaborate compounds with tailored biological functions.
Intermediacy in the Synthesis of Structurally Related Compounds
As a chiral intermediate, this compound is a cornerstone in the synthesis of a diverse array of more complex compounds. Its functional groups can be selectively protected, activated, or modified to enable the construction of various heterocyclic systems.
Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. nih.govumn.edumdpi.com These molecules mimic natural nucleosides but contain strategic modifications to the sugar (glycone) or the nucleobase moiety to interfere with biological processes. nih.govumn.edu The this compound scaffold is an ideal starting point for creating nucleoside analogues with modified sugar components, where the oxolane ring replaces the natural ribose or deoxyribose sugar.
The synthesis of such analogues involves coupling a nucleobase to the oxolane scaffold. The hydroxyl group at the 3-position can be activated to facilitate the introduction of the base, while the aminomethyl group can be protected and later deprotected or modified to introduce further diversity. This approach allows for the creation of novel nucleosides with altered ring pucker, hydrophilicity, and metabolic stability compared to their natural counterparts. For example, bioisosteric replacement of the furanose oxygen with sulfur to create 4'-thionucleosides is a known strategy to enhance biological activity, and a similar principle can be applied using the oxolane scaffold. rsc.org
| Scaffold Component | Potential Modification | Rationale for Analogue Synthesis | Target Compound Class |
|---|---|---|---|
| Oxolane Ring | Serves as a mimic of the natural furanose sugar. | Introduces conformational rigidity and alters metabolic stability. | Carbocyclic Nucleoside Analogues |
| 3-Hydroxyl Group | Site for attachment of various purine or pyrimidine nucleobases. | Creates the core nucleoside structure. | Pyrimidine and Purine Analogues |
| 4-Aminomethyl Group | Can be acylated, alkylated, or used for further coupling reactions. | Allows for the introduction of side chains to probe interactions with viral or cellular enzymes. | Prodrugs, 5'-Modified Analogues |
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. nih.gov The development of efficient methods for their synthesis is a central goal of organic chemistry. nih.govmdpi.com The this compound scaffold, containing both nitrogen and oxygen heteroatoms, is a precursor for more complex heterocyclic systems.
The primary amine and hydroxyl group can participate in intramolecular or intermolecular cyclization reactions to form new rings. For example, reaction with carbonyl compounds can lead to the formation of oxazines or other fused N,O-heterocycles. mdpi.com The amino group can also be transformed into other nitrogen functionalities, such as amides or azides, which can then undergo cycloaddition reactions to form triazoles or other heterocycles. nih.gov These transformations leverage the existing oxolane ring as a stereochemical template to control the formation of new chiral centers.
Spiro heterocycles, which contain two rings connected through a single shared atom, are valuable scaffolds in medicinal chemistry due to their unique three-dimensional structures. beilstein-journals.orgnih.gov The functional groups of this compound can be elaborated to create intermediates suitable for spirocyclization. For example, the hydroxyl group could be oxidized to a ketone, which could then undergo a spiroannulation reaction. Alternatively, both the amine and hydroxyl groups could be functionalized with chains that subsequently cyclize back onto the oxolane ring or a neighboring atom.
The synthesis of fused ring systems is also possible. Intramolecular reactions, such as a Pictet-Spengler or Bischler-Napieralski type reaction, could be envisioned by attaching appropriate aromatic moieties to the aminomethyl group, leading to the formation of a new ring fused to the oxolane core. The synthesis of strained spiro systems like oxaspiropentanes often involves the epoxidation of an exocyclic double bond, a functionality that could be installed starting from the this compound scaffold. nih.gov
Use in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of structurally diverse compounds for high-throughput screening. nih.govajrconline.org The this compound scaffold is well-suited for diversity-oriented synthesis to generate chemical libraries.
The two distinct functional groups—the primary amine and the secondary alcohol—can be addressed with orthogonal protecting group strategies. This allows for the selective functionalization of one site while the other remains protected. Subsequently, the second site can be deprotected and reacted with a different set of building blocks. This "split-pool" or parallel synthesis approach can generate a large library of compounds from a small number of starting reagents. nih.gov
| Diversification Point | Reaction Type | Example Building Blocks | Resulting Functionality |
|---|---|---|---|
| Amino Group | Acylation | Carboxylic Acids, Acid Chlorides | Amides |
| Amino Group | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |
| Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamides |
| Hydroxyl Group | Esterification | Carboxylic Acids, Acid Chlorides | Esters |
| Hydroxyl Group | Etherification | Alkyl Halides | Ethers |
This strategy accelerates the discovery of new compounds with unique biological activities by systematically exploring the chemical space around the core oxolane scaffold.
Development of Novel Synthetic Methodologies Incorporating the Scaffold
The unique structure of this compound also inspires the development of new synthetic methods. The presence of two proximal functional groups allows for the exploration of substrate-controlled stereoselective reactions. For example, the hydroxyl group could direct the stereochemical outcome of a reaction on a nearby part of the molecule.
Methodologies for the selective functionalization of one of the two reactive sites in the presence of the other are of significant interest. This could involve the development of novel protecting groups or catalyst systems that can differentiate between the primary amine and the secondary alcohol. Furthermore, the synthesis of the scaffold itself can be a driver of methodological innovation, with new routes being developed to access this and related substituted tetrahydrofurans with high stereochemical control. organic-chemistry.org The use of conformationally restricted amino acid building blocks is a key strategy in peptidomimetics and drug design, and the development of synthetic routes to scaffolds like this compound contributes to this important field. nih.gov
Exploration of Biological Interactions Non Clinical Focus
Studies on Molecular Targets: Enzymes and Receptors (In Vitro)
In vitro studies are fundamental to understanding the direct interactions of a compound with isolated biological macromolecules. For 4-(aminomethyl)oxolan-3-ol, while specific data is not widely published, its structural features allow for informed hypotheses about its potential molecular targets. The presence of both a primary amine and a hydroxyl group suggests the capacity for hydrogen bonding and electrostatic interactions, which are crucial for binding to the active sites of enzymes and receptors.
The following table is illustrative and projects potential binding affinities based on the common interactions of amino alcohol scaffolds. Actual experimental data for this compound is not currently available.
| Target Protein Class | Example Target | Plausible Kᵢ (nM) | Interaction Type |
| Kinases | e.g., Protein Kinase A | >10,000 | Weak, non-specific |
| G-Protein Coupled Receptors | e.g., Adrenergic Receptors | 5,000 - 10,000 | Low-affinity binding |
| Ion Channels | e.g., Sodium Channels | >10,000 | Unlikely to be a primary target |
This data is hypothetical and for illustrative purposes only.
Cell-free enzyme inhibition assays provide a direct measure of a compound's ability to interfere with enzyme activity. The amino alcohol motif present in this compound is a common feature in many enzyme inhibitors, where the hydroxyl and amino groups can interact with active site residues.
While specific IC₅₀ values for this compound against a broad range of enzymes are not extensively documented, its potential as a scaffold for enzyme inhibitors is recognized. For example, this structure is considered a useful starting point for designing inhibitors of enzymes where precise three-dimensional interactions are critical.
The table below provides a hypothetical representation of the enzyme inhibition profile for this compound based on its structural features.
| Enzyme Class | Example Enzyme | Plausible IC₅₀ (µM) | Inhibition Mechanism |
| Proteases | e.g., Trypsin | >100 | Competitive (hypothesized) |
| Glycosidases | e.g., α-Glucosidase | 50 - 100 | Potential weak inhibition |
| Kinases | e.g., Tyrosine Kinases | >100 | Unlikely to be a potent inhibitor |
This data is hypothetical and for illustrative purposes only.
Receptor binding assays are crucial for identifying the affinity of a compound for various receptors. The aminomethyl group in this compound could potentially interact with receptors that recognize endogenous amines.
Although a comprehensive receptor interaction profile for the parent compound is not publicly available, derivatives of this scaffold have shown significant activity at specific receptors. For example, a derivative of this compound has been identified as a potent and selective small molecule agonist for the human Toll-like receptor 8 (TLR8), a key target in immunology. This highlights the potential of the oxolane scaffold in the design of receptor modulators.
Structure-Biological Activity Relationship (SAR) Studies of Derivatives (Pre-In Vivo/Cellular Level)
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, SAR studies would involve the synthesis and evaluation of various derivatives to understand the impact of stereochemistry and substituent modifications on their biological interactions.
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. The this compound molecule has two stereocenters, leading to four possible stereoisomers. The relative orientation of the aminomethyl and hydroxyl groups (cis or trans) significantly influences the molecule's shape and its ability to fit into a biological target's binding site.
It is a well-established principle that different stereoisomers of a compound can exhibit vastly different biological activities. For instance, one enantiomer may be a potent agonist, while the other is inactive or even an antagonist. While specific comparative studies on the stereoisomers of this compound are not widely reported, the unique trans-arrangement of the amino and hydroxyl groups in certain isomers is noted to provide a rigid and stereochemically defined scaffold, which is particularly useful for designing molecules with precise three-dimensional interactions with biological targets.
The following table illustrates the potential differential activity of stereoisomers, a common observation in medicinal chemistry.
| Stereoisomer | Relative Configuration | Plausible Biological Activity |
| (3S, 4R) | trans | Potentially higher affinity for a specific target |
| (3R, 4S) | trans | Potentially higher affinity for the same or a different target |
| (3S, 4S) | cis | Potentially lower affinity or different target selectivity |
| (3R, 4R) | cis | Potentially lower affinity or different target selectivity |
This data is illustrative and based on general principles of stereopharmacology.
Modifying the core structure of this compound with different substituents can significantly alter its interaction profile. These modifications can affect the compound's binding affinity, selectivity, and pharmacokinetic properties.
Key positions for modification on the this compound scaffold include the primary amine and the hydroxyl group.
N-Alkylation/N-Acylation: Modification of the aminomethyl group can influence interactions with receptors or the active sites of enzymes. For example, the previously mentioned TLR8 agonist is a derivative where the amino group is further functionalized. This demonstrates that the amino group serves as a versatile anchor for building larger, more complex molecules with tailored biological activities.
O-Alkylation/O-Acylation: Modifications at the hydroxyl group can affect hydrogen bonding capabilities and lipophilicity, which in turn can influence membrane permeability and target binding.
The table below provides a hypothetical SAR summary for derivatives of this compound, based on common medicinal chemistry strategies.
| Modification Position | Substituent | Plausible Effect on Activity |
| Amino Group (R-NH₂) | Small alkyl (e.g., -CH₃) | May increase affinity for some targets |
| Amino Group (R-NH₂) | Bulky alkyl (e.g., -t-butyl) | May decrease affinity due to steric hindrance |
| Amino Group (R-NH₂) | Acyl (e.g., -COCH₃) | Neutralizes charge, may alter target selectivity |
| Hydroxyl Group (R-OH) | Alkyl (e.g., -OCH₃) | Removes hydrogen bond donor, may decrease affinity |
| Hydroxyl Group (R-OH) | Acyl (e.g., -OCOCH₃) | Increases lipophilicity, may alter pharmacokinetics |
This data is hypothetical and for illustrative purposes only.
Investigation of Metabolic Pathways of Oxolane Derivatives (Excluding Human Metabolism)
The study of metabolic pathways of synthetic compounds in non-human biological systems, such as microbial cultures or isolated enzyme preparations, is crucial for understanding their environmental fate, potential for bioremediation, and for the discovery of novel biocatalysts. While direct research on the metabolic fate of this compound is limited in publicly accessible literature, the biotransformation of related oxolane (tetrahydrofuran) derivatives has been explored. These studies provide a foundational understanding of the enzymatic reactions that this class of compounds may undergo.
Future Research Directions and Unexplored Potential
Development of More Efficient and Sustainable Synthetic Routes
While methods exist for the synthesis of oxolane derivatives, a key area for future research lies in the development of more efficient and environmentally benign synthetic pathways to 4-(aminomethyl)oxolan-3-ol and its stereoisomers. Current strategies often rely on multi-step sequences which may involve protecting groups or harsh reagents.
Future research should focus on:
Asymmetric Catalysis: Developing catalytic asymmetric methods to directly install the amino and hydroxyl groups onto a precursor ring with high stereocontrol would be a significant advancement. This could involve transition-metal-catalyzed amination and hydroxylation reactions.
Biocatalysis: The use of enzymes, such as transaminases or hydrolases, could offer highly selective and sustainable routes to chiral amino alcohols. Engineering enzymes to accept oxolane-based substrates could provide direct access to the desired enantiomers under mild conditions.
Renewable Starting Materials: Investigating synthetic routes that begin from abundant, renewable feedstocks is crucial for sustainability. For instance, methods have been described for synthesizing oxolane derivatives from commercially available sugars like 2-deoxy-D-ribose through reduction and dehydration/cyclization processes. nih.gov Further exploration of carbohydrate or lignocellulose-derived starting materials could lead to greener synthetic pathways.
Flow Chemistry: Implementing continuous flow technologies for the synthesis could enhance safety, improve reaction efficiency, and allow for easier scalability compared to traditional batch processes. A patented method for producing a related compound, 3-aminomethyl tetrahydrofuran (B95107), highlights an industrial approach involving cyclization, formylation, and reductive amination that could be adapted and optimized. google.com
Design and Synthesis of Novel Derivatives with Tailored Reactivity
The bifunctional nature of this compound makes it an ideal starting point for the creation of compound libraries for various applications. The primary amine and secondary hydroxyl group serve as convenient handles for chemical modification.
Prospective derivatization strategies include:
N-Functionalization: The primary amine can be readily converted into a wide array of functional groups, including amides, sulfonamides, ureas, and secondary or tertiary amines through acylation, sulfonylation, and alkylation reactions, respectively. This versatility is key, as demonstrated by the functionalization of the amino group in a related scaffold to create a potent agonist for Toll-like receptor 8 (TLR8).
O-Functionalization: The hydroxyl group can be transformed into esters, ethers, or carbonates, allowing for the modulation of properties such as solubility, lipophilicity, and metabolic stability.
Diversity-Oriented Synthesis (DOS): Utilizing the oxolane core as a central scaffold, DOS approaches can be employed to rapidly generate a collection of structurally diverse and complex molecules. These libraries can then be screened for novel biological activities or material properties. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from various acylhydrazides is an example of how heterocyclic cores can be expanded into diverse libraries. nih.gov
| Functional Group | Potential Reaction | Resulting Derivative Class |
| Primary Amine (-NH₂) | Acylation with R-COCl | Amide |
| Primary Amine (-NH₂) | Sulfonylation with R-SO₂Cl | Sulfonamide |
| Primary Amine (-NH₂) | Reductive Amination with R-CHO | Secondary Amine |
| Secondary Alcohol (-OH) | Esterification with R-COOH | Ester |
| Secondary Alcohol (-OH) | Williamson Ether Synthesis with R-X | Ether |
Advanced Structural Characterization Techniques for Conformational Analysis
Understanding the three-dimensional structure and conformational preferences of this compound and its derivatives is critical for rational design in medicinal chemistry and materials science. While standard techniques provide basic structural confirmation, advanced methods can offer deeper insights.
Future research in this area should employ:
Advanced NMR Spectroscopy: Beyond simple 1H and 13C NMR, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are vital for confirming stereochemistry and understanding spatial relationships. Investigating the compound's conformation in different solvents using NMR can reveal how the environment influences its preferred shape.
Computational Chemistry: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. rsc.org Molecular dynamics (MD) simulations can further explore the conformational behavior of the molecule in solution over time, providing a dynamic picture of its flexibility. researchgate.net
X-ray Crystallography: When crystalline derivatives can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and absolute stereochemistry.
Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be powerful tools for determining the absolute configuration of chiral molecules in solution, especially when coupled with computational predictions.
Application in Materials Science and Polymer Chemistry (Hypothetical, based on structural versatility)
The unique structure of this compound suggests its potential as a novel monomer for the synthesis of advanced polymers. Its bifunctionality (amine and alcohol) allows it to participate in step-growth polymerization.
Hypothetical applications include:
Chiral Polymers: As a chiral molecule, its incorporation into polymer chains could lead to materials with unique optical properties or the ability to perform chiral separations as a stationary phase in chromatography.
High-Performance Polymers: The rigid oxolane ring could enhance the thermal stability and mechanical strength of polymers like polyamides or polyurethanes. The polarity imparted by the oxygen heteroatom and the functional groups could also improve properties like dyeability and moisture absorption.
Functional Hydrogels: The hydrophilic amine and hydroxyl groups make it a candidate for creating cross-linked hydrogels for biomedical applications, such as drug delivery or tissue engineering scaffolds.
Surface Modification: The molecule could be used to functionalize surfaces, introducing chiral recognition sites or altering surface properties like wettability. The synthesis of polymers from functionalized thiophene (B33073) rings shows a precedent for creating novel materials from heterocyclic monomers. researchgate.net
Deeper Mechanistic Studies of Reactions Involving the Oxolane Ring
The tetrahydrofuran (oxolane) ring is a common motif in many natural products and pharmacologically active compounds. nih.gov While generally stable, its reactivity can be influenced by its substituents. Deeper mechanistic studies could provide a predictive understanding of its behavior.
Areas for investigation include:
Ring Stability and Opening: Investigating the stability of the oxolane ring under a range of acidic and basic conditions. Mechanistic studies, potentially using isotopic labeling, could elucidate the pathways of ring-opening reactions and identify the factors that control them.
Neighboring Group Participation: Probing the potential for the aminomethyl and hydroxyl substituents to participate in reactions, either facilitating or hindering transformations at the ring or adjacent positions.
Computational Mechanistic Studies: Using DFT to model reaction pathways, locate transition states, and calculate activation energies for reactions such as ring expansion or rearrangements. Such computational studies have been effective in understanding the ring expansion of oxetanes to tetrahydrofurans, revealing a diradical pathway. rsc.org
Exploration of New Biological Interaction Modes (Pre-Target Discovery)
The rigid, three-dimensional arrangement of functional groups in this compound makes it an attractive scaffold for pre-target discovery efforts in drug development. Its structure contains key pharmacophoric features—hydrogen bond donors and acceptors, and a defined stereochemistry—that are crucial for molecular recognition by biological macromolecules.
Future exploratory approaches could involve:
Fragment-Based Screening: Using the core molecule as a fragment in screening campaigns against a wide range of protein targets. Its relatively low molecular weight and defined vectoral exits for derivatization make it an ideal starting point for fragment-based lead discovery (FBLD).
Scaffold for Peptidomimetics: The rigid oxolane ring can be used as a scaffold to mimic peptide turns or to position amino acid side chains in a specific orientation, potentially leading to inhibitors of protein-protein interactions.
Nucleoside Analog Synthesis: The structural similarity of the oxolane ring to the furanose sugar in nucleosides suggests its potential as a building block for novel nucleoside analogs with potential antiviral or anticancer activities. nih.gov
Probing Ion Channels and Transporters: The combination of a charged group (protonated amine) and a polar hydroxyl group makes derivatives of this scaffold interesting candidates for exploring interactions with ion channels or neurotransmitter transporters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
